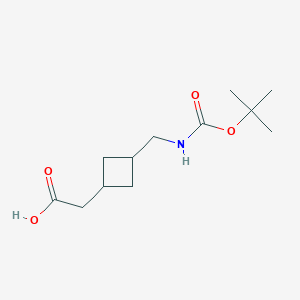
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a yield of 95% was achieved for a related compound with a molecular weight of 242 . The reaction was carried out in ether/methanol (9:1) and the product was characterized using 1H-NMR and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It contains a cyclobutyl ring, an acetic acid group, and a tert-butoxycarbonyl-amino-methyl group. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and similar compounds. For instance, a related compound with a molecular weight of 242 has a retention factor (Rf) of 0.31 in ether/methanol (9:1) .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Erythro and Threo Isomers The compound is used in the synthesis of Erythro and Threo isomers. An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method .
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. tert-Butyloxycarbonyl-protected amino acid ionic liquids have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Protein Assembly
The compound is used in protein assembly directed by synthetic molecular recognition motifs .
4. Synthesis of Gramicidin S Cyclic Analogs The compound is used in the solid phase synthesis of gramicidin S cyclic analogs, which have antibiotic and hemolytic activities .
5. Synthesis of HCV Protease Inhibitor Modified Analogs The compound is used in the synthesis of HCV protease inhibitor modified analogs .
6. Solid Phase Synthesis of Peptidic V1a Receptor Agonists The compound is used in the solid phase synthesis of peptidic V1a receptor agonists .
Zukünftige Richtungen
The future directions for the study and application of this compound could include further exploration of its synthesis, characterization, and potential uses in organic synthesis. The development of more efficient and selective methods for the protection and deprotection of amines could also be a focus of future research .
Eigenschaften
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDUFLLXGZYFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid | |
CAS RN |
2137628-75-0 |
Source


|
| Record name | 2-[3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)
![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)



![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2731677.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2731679.png)

![Ethyl 2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731681.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2731683.png)


